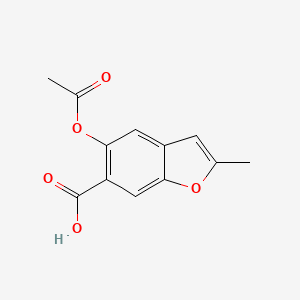
6-Benzofurancarboxylic acid, 5-hydroxy-2-methyl-, acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Benzofurancarboxylic acid, 5-hydroxy-2-methyl-, acetate is an organic compound with the molecular formula C12H10O5. It belongs to the class of aromatic carboxylic acids and is characterized by a benzene ring fused with a furan ring, with a carboxylic acid group attached at the 6th position of the benzofuran ring. This compound is known for its notable properties such as antimicrobial and antioxidant activity, as well as its versatility in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzofurancarboxylic acid, 5-hydroxy-2-methyl-, acetate typically involves the esterification of 6-Benzofurancarboxylic acid, 5-hydroxy-2-methyl- with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to its acetate ester .
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
6-Benzofurancarboxylic acid, 5-hydroxy-2-methyl-, acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like nitric acid or bromine for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 6-Benzofurancarboxylic acid, 5-oxo-2-methyl-, acetate, while reduction of the carboxylic acid group can produce 6-Benzofurancarboxylic acid, 5-hydroxy-2-methyl-, alcohol .
Wissenschaftliche Forschungsanwendungen
6-Benzofurancarboxylic acid, 5-hydroxy-2-methyl-, acetate has various applications in scientific research, including:
Wirkmechanismus
The mechanism by which 6-Benzofurancarboxylic acid, 5-hydroxy-2-methyl-, acetate exerts its effects involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The antioxidant activity is likely due to its capacity to scavenge free radicals and protect against oxidative damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other benzofuran derivatives such as:
- Psoralen
- 8-Methoxypsoralen
- Angelicin
Uniqueness
What sets 6-Benzofurancarboxylic acid, 5-hydroxy-2-methyl-, acetate apart from these similar compounds is its specific combination of functional groups, which confer unique properties such as enhanced antimicrobial and antioxidant activities. Additionally, its versatility in organic synthesis makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
71590-88-0 |
|---|---|
Molekularformel |
C12H10O5 |
Molekulargewicht |
234.20 g/mol |
IUPAC-Name |
5-acetyloxy-2-methyl-1-benzofuran-6-carboxylic acid |
InChI |
InChI=1S/C12H10O5/c1-6-3-8-4-11(17-7(2)13)9(12(14)15)5-10(8)16-6/h3-5H,1-2H3,(H,14,15) |
InChI-Schlüssel |
KZZNYSRLPYZICX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=CC(=C(C=C2O1)C(=O)O)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


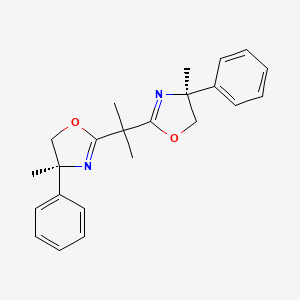

![1-Butyl-4,4-dimethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B12879807.png)
![(5Z)-3-cyclohexyl-5-[(E,5E)-5-(3-ethyl-4,5-diphenyl-1,3-oxazol-2-ylidene)pent-3-en-2-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12879824.png)
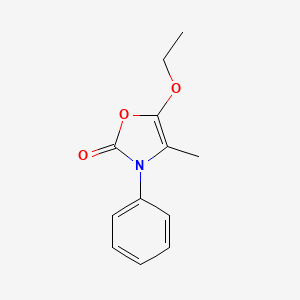
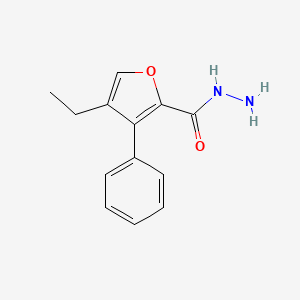

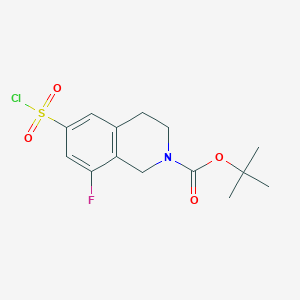
![2-[(5-Amino-3-methyl-1,2-oxazol-4-yl)sulfanyl]-1-phenylethan-1-one](/img/structure/B12879847.png)
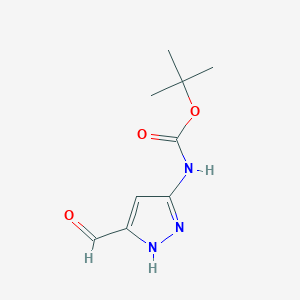
![6-(2,5-Bis(4-aminophenoxy)phenyl)-6H-dibenzo[c,e][1,2]oxaphosphinine 6-oxide](/img/structure/B12879858.png)
![2-(Difluoromethoxy)-5-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12879869.png)
![1-[4-amino-5-(3,4-dichlorophenyl)-2-methyl-1H-pyrrol-3-yl]ethanone](/img/structure/B12879878.png)
![Benzo[d]isoxazole-4,6-diol](/img/structure/B12879880.png)
